molecular formula C13H19NO2 B2400797 [4-(Oxan-4-ylmethoxy)phenyl]methanamine CAS No. 1342293-07-5

[4-(Oxan-4-ylmethoxy)phenyl]methanamine

Cat. No.: B2400797
CAS No.: 1342293-07-5
M. Wt: 221.3
InChI Key: PLPOKAFSKWRBIA-UHFFFAOYSA-N
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Description

[4-(Oxan-4-ylmethoxy)phenyl]methanamine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 . It is an amine-functionalized scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the synthesis of more complex molecules with potential biological activity. This compound features a benzylamine group connected via an ether linkage to a tetrahydropyran (oxane) ring, a common heterocyclic motif in drug design . Scientific literature indicates that structurally related compounds, specifically those containing the this compound moiety, have been investigated as key intermediates in the synthesis of 2-(substituted-phenyl)amino-imidazoline derivatives . These derivatives have been described in patent literature as possessing peripheral vasodilator activity, suggesting the value of this chemical scaffold in developing potential cardiovascular agents . The presence of both the aromatic amine and the tetrahydropyran ring contributes to the compound's physicochemical properties, potentially influencing its ability to interact with biological targets through hydrogen bonding and other intermolecular forces, which is a common characteristic of many FDA-approved drugs containing heterocycles . As a supplier, we provide this compound as a high-purity reference standard to support ongoing research and development efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material in a appropriately controlled laboratory environment. For specific storage and handling recommendations, please refer to the safety data sheet.

Properties

IUPAC Name

[4-(oxan-4-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12/h1-4,12H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPOKAFSKWRBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Oxan 4 Ylmethoxy Phenyl Methanamine and Analogues

Retrosynthetic Analysis of the [4-(Oxan-4-ylmethoxy)phenyl]methanamine Scaffold

Retrosynthetic analysis provides a systematic approach to planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials.

Disconnection Strategies for the Methanamine Moiety

The primary disconnection targets the carbon-nitrogen bond of the benzylic amine. This functional group interconversion (FGI) approach points towards a carbonyl precursor, specifically the aldehyde 4-(oxan-4-ylmethoxy)benzaldehyde. This aldehyde can then be converted to the target amine via reductive amination. An alternative disconnection involves treating the aminomethyl group as a derivative of a nitrile or a benzyl halide. For instance, the target amine can be envisioned as the reduction product of 4-(oxan-4-ylmethoxy)benzonitrile. This nitrile itself offers a robust precursor that is often more stable than the corresponding aldehyde.

Approaches to the Oxane Ether Linkage

The second key disconnection is at the aryl ether linkage (C-O bond). There are two primary strategies for this bond formation:

Disconnection adjacent to the oxane ring: This approach involves the reaction of a phenoxide species with an oxane-containing electrophile. The precursors would be 4-hydroxybenzaldehyde (or 4-hydroxybenzonitrile) and an activated form of (oxan-4-yl)methanol, such as (oxan-4-yl)methyl tosylate or a corresponding halide.

Disconnection adjacent to the phenyl ring: This strategy involves an aromatic nucleophilic substitution or a cross-coupling reaction. The precursors would be an aryl halide, such as 4-bromobenzaldehyde or its derivatives, and the nucleophile (oxan-4-yl)methanol.

These disconnections pave the way for several convergent synthetic routes, combining different strategies for forming the amine and the ether functionalities.

Classical and Modern Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several practical synthetic routes can be implemented.

Reductive Amination Strategies for Benzylic Amines

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. nih.gov This one-pot reaction typically involves the formation of an intermediate imine from an aldehyde or ketone and an amine, which is then reduced in situ to the desired amine. nih.gov

For the synthesis of this compound, the key intermediate is 4-(oxan-4-ylmethoxy)benzaldehyde. This aldehyde can be reacted with an ammonia source, such as aqueous ammonia or ammonium acetate, in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). google.com The reaction is typically performed in a protic solvent like methanol or ethanol under neutral or weakly acidic conditions to facilitate imine formation. nih.gov

PrecursorAmine SourceReducing AgentSolventTypical Conditions
4-(Oxan-4-ylmethoxy)benzaldehydeNH₃ (aq.) or NH₄OAcNaBH₄ / NaBH(OAc)₃Methanol / DichloromethaneRoom Temperature, 2-12 h

Etherification Reactions Involving Oxan-4-ylmethanol Precursors

The formation of the aryl ether bond is a critical step in the synthesis. The Williamson ether synthesis is a classic and reliable method for this purpose. nih.gov This reaction involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide or tosylate.

A common pathway involves the reaction of 4-hydroxybenzaldehyde with an activated derivative of (oxan-4-yl)methanol. The synthesis begins with the deprotonation of 4-hydroxybenzaldehyde using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). The resulting phenoxide then displaces a leaving group from the oxane precursor, such as (oxan-4-yl)methyl methanesulfonate, to form the ether linkage in 4-(oxan-4-ylmethoxy)benzaldehyde.

Alternatively, the Mitsunobu reaction offers a milder method for etherification. organic-chemistry.org This reaction couples a nucleophile (in this case, 4-hydroxybenzonitrile) with a primary or secondary alcohol ((oxan-4-yl)methanol) using a combination of a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This approach leads to the intermediate 4-(oxan-4-ylmethoxy)benzonitrile, which can subsequently be reduced to the target amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Phenolic PrecursorOxane PrecursorReagentsSolventMethod
4-Hydroxybenzaldehyde(Oxan-4-yl)methyl methanesulfonateK₂CO₃DMFWilliamson Ether Synthesis
4-Hydroxybenzonitrile(Oxan-4-yl)methanolPPh₃, DIADTHF / DCMMitsunobu Reaction

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Substitution

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, often referred to as Buchwald-Hartwig etherification. nih.govorganic-chemistry.org This methodology allows for the coupling of aryl halides or triflates with alcohols under relatively mild conditions. nih.gov

In this context, an aryl bromide such as 4-bromobenzonitrile could be coupled directly with (oxan-4-yl)methanol. The reaction requires a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., a bulky biarylphosphine like tBuBrettPhos), and a strong base like sodium tert-butoxide (NaOtBu). organic-chemistry.org This approach assembles the core scaffold 4-(oxan-4-ylmethoxy)benzonitrile, which is then reduced to the final product. This method is valued for its broad functional group tolerance and efficiency. nih.govorganic-chemistry.org

Aryl HalideAlcoholCatalyst / LigandBaseTypical Solvent
4-Bromobenzonitrile(Oxan-4-yl)methanolPd₂(dba)₃ / Biarylphosphine LigandNaOtBu or Cs₂CO₃Toluene or Dioxane

These varied synthetic strategies provide chemists with a versatile toolkit to access this compound and its analogues, allowing for the selection of the most appropriate route based on starting material availability, scalability, and desired purity.

Precursor Chemistry and Intermediate Synthesis for this compound

The synthesis of this compound hinges on the efficient preparation of its constituent parts: the substituted phenylmethanamine core and the oxane-containing side chain. A common and logical approach involves the coupling of these two key fragments, followed by the final unmasking or formation of the primary amine.

Synthesis of Key Phenyl and Oxane Building Blocks

The construction of the target molecule typically begins with the synthesis of two key intermediates: a suitably functionalized phenyl derivative and an oxane-based alcohol.

A prevalent strategy for the phenyl component starts with 4-hydroxybenzonitrile. This commercially available starting material provides the necessary phenyl ring, a nitrile group that can be later reduced to the required aminomethyl group (-CH₂NH₂), and a hydroxyl group for attaching the oxane side chain.

The oxane building block is typically oxan-4-ylmethanol (also known as tetrahydropyran-4-ylmethanol). This precursor contains the saturated six-membered oxygen-containing ring and a hydroxymethyl group that can be converted into a good leaving group, such as a tosylate or a halide, to facilitate coupling.

The central ether linkage is commonly formed via a Williamson ether synthesis. masterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org In this nucleophilic substitution reaction, the hydroxyl group of 4-hydroxybenzonitrile is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide. This nucleophile then displaces a leaving group on the oxane precursor (e.g., oxan-4-ylmethyl tosylate) to form the intermediate, 4-(oxan-4-ylmethoxy)benzonitrile. uni.lu

The final step in this sequence is the reduction of the nitrile group in 4-(oxan-4-ylmethoxy)benzonitrile. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon under a hydrogen atmosphere) to yield the final product, this compound. beilstein-journals.org

Table 1: Key Synthetic Steps and Reagents

Step Reactant 1 Reactant 2 Key Reagents Product Reaction Type
Ether Formation 4-Hydroxybenzonitrile Oxan-4-ylmethyl tosylate K₂CO₃, NaH 4-(Oxan-4-ylmethoxy)benzonitrile Williamson Ether Synthesis

| Amine Formation | 4-(Oxan-4-ylmethoxy)benzonitrile | - | LiAlH₄ or H₂/Catalyst | this compound | Nitrile Reduction |

Functionalization and Derivatization Strategies of this compound

The primary amine of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications can be used to build more complex molecules, probe biological activity, or facilitate analysis.

Amine Functionalization Reactions (e.g., acylation, alkylation)

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, readily participating in reactions with electrophiles.

Acylation: This reaction involves the formation of an amide bond by treating the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640). researchgate.netnih.gov The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl). nih.gov Acylation converts the basic amine into a neutral amide, which can significantly alter the compound's physical and biological properties.

Alkylation: The amine can be alkylated by reaction with alkyl halides. chinesechemsoc.org However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts. nih.govacs.org Reductive amination, a two-step process involving condensation with an aldehyde or ketone to form an imine followed by reduction, is a more controlled method for producing mono- or di-alkylated amines.

Table 3: Examples of Amine Functionalization Reactions

Reaction Type Electrophile Example Product Functional Group
Acylation Acetyl chloride Secondary Amide
Sulfonylation Tosyl chloride Sulfonamide
Alkylation Methyl iodide Secondary/Tertiary Amine

| Reductive Amination | Acetone | Isopropyl-substituted Amine |

Formation of Diastereomeric Derivatives for Chiral Analysis

While this compound is achiral, its chiral analogues can be resolved into individual enantiomers. A classical method for separating enantiomers (a process known as resolution) is through the formation of diastereomeric derivatives. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid. libretexts.org

This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have distinct properties, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org Once the diastereomeric salts are separated, the chiral acid is removed by treatment with a base, yielding the individual, enantiomerically pure amines.

Table 4: Common Chiral Resolving Agents for Amines

Resolving Agent Class Specific Example Type of Diastereomer Formed
Chiral Carboxylic Acids (+)-Tartaric acid Diastereomeric salts
Chiral Carboxylic Acids (-)-Mandelic acid Diastereomeric salts

Derivatization for Enhanced Analytical Detection and Separation

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it is often necessary to derivatize the amine. nih.gov The primary amine in this compound lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations with common UV or fluorescence detectors. Derivatization attaches a "tag" to the molecule that enhances its detectability. libretexts.org

For HPLC Analysis: Derivatizing agents are used to introduce moieties that absorb UV-Vis light or fluoresce. wiley.comthermofisher.com This pre-column or post-column derivatization significantly improves the sensitivity and selectivity of the analysis. nih.gov

For GC Analysis: Amines are polar and can exhibit poor peak shape and tailing in GC due to interactions with the column. Derivatization is used to decrease the polarity and increase the volatility of the analyte. researchgate.net Common methods include acylation and silylation, which cap the polar N-H bonds. libretexts.orgnih.gov

Table 5: Derivatization Reagents for Analytical Applications

Analytical Method Reagent Abbreviation Purpose
HPLC-UV/Fluorescence Dansyl chloride Dns-Cl Adds a fluorescent dansyl group
HPLC-UV/Fluorescence 9-Fluorenylmethyl chloroformate FMOC-Cl Adds a fluorescent FMOC group
HPLC-UV/Fluorescence o-Phthaldialdehyde OPA Forms a fluorescent isoindole derivative
GC-MS/FID Acetic Anhydride Ac₂O Acylation to increase volatility

| GC-MS/FID | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation to increase volatility |

Reactivity and Mechanistic Investigations of 4 Oxan 4 Ylmethoxy Phenyl Methanamine

Chemical Transformations of the Primary Amine Moiety

The primary amine group attached to a benzylic carbon is a versatile functional group capable of participating in a wide array of chemical transformations.

Nucleophilic Reactivity and its Role as an Alkylating Agent

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. As such, [4-(Oxan-4-ylmethoxy)phenyl]methanamine is expected to react with various electrophiles. For instance, it can undergo N-alkylation with alkyl halides to form secondary and tertiary amines. However, these reactions can sometimes be difficult to control, leading to mixtures of products.

Reductive amination represents a more controlled method for the synthesis of substituted amines. nih.govjocpr.commasterorganicchemistry.comorganic-chemistry.orgrsc.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

The primary amine can also be acylated by reaction with acid chlorides or anhydrides to form stable amide derivatives. researchgate.netresearchgate.net This reaction is typically robust and high-yielding.

Condensation Reactions and Imine Formation

The primary amine of this compound is expected to readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is a fundamental process in organic synthesis and is often the first step in reactions like reductive amination. masterorganicchemistry.com The formation of the imine is a reversible process and is typically driven to completion by the removal of water.

Cyclization Reactions for Heterocycle Synthesis

Primary amines are crucial building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. nih.govorientjchem.org For instance, this compound could potentially be used in the synthesis of quinazolines. nih.govuob.edu.lynih.govorganic-chemistry.orgorganic-chemistry.org The synthesis of quinazolines often involves the reaction of an amine with a suitable carbonyl compound or its derivative, followed by cyclization.

Furthermore, the primary amine functionality makes this compound a suitable component for multicomponent reactions such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of complex molecules and libraries of compounds for drug discovery. nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.org

Electrophilic Aromatic Substitution on the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents: the oxan-4-ylmethoxy group and the methanamine group.

The alkoxy group (-OCH₂R) is a strong activating group and an ortho-, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. The aminomethyl group (-CH₂NH₂) is generally considered to be a weak deactivating group due to the electron-withdrawing inductive effect of the nitrogen atom, but it is also an ortho-, para-director. The combined effect of these two groups would likely lead to electrophilic substitution occurring at the positions ortho to the strongly activating alkoxy group.

Reactivity and Stability of the Oxane Ring System

The oxane (tetrahydropyran) ring is a cyclic ether. Ethers are generally unreactive and are often used as solvents in organic reactions due to their stability. The oxane ring in this compound is expected to be stable under a wide range of conditions, including strongly basic and nucleophilic environments.

However, the ether linkage can be cleaved under strongly acidic conditions. This typically proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion or another nucleophile. Therefore, reactions involving strong acids should be approached with caution if the integrity of the oxane ring is to be maintained.

Mechanistic Studies of Key Reactions Involving this compound

As there are no specific studies on the reactions of this compound, there are consequently no mechanistic investigations for this compound. Mechanistic studies would be necessary to understand the precise pathways of its reactions, including transition states, intermediates, and the influence of reaction conditions on product distribution and stereochemistry. Such studies would be invaluable for the rational design of synthetic routes and the optimization of reaction outcomes.

Reaction Kinetics and Thermodynamics

A thorough understanding of the reactivity of this compound would necessitate detailed studies of its reaction kinetics and thermodynamics. This would involve examining how the rate of a reaction involving this compound is influenced by various factors and the energy changes that occur during the reaction.

Reaction Kinetics: Kinetic studies would focus on determining the rate law for reactions involving this compound, which mathematically describes the relationship between the reaction rate and the concentration of reactants. Key parameters that would be investigated include:

Rate Constants (k): These constants would quantify the speed of a reaction at a specific temperature.

Reaction Order: This would determine how the reaction rate is influenced by the concentration of this compound and any other reactants.

Activation Energy (Ea): This would represent the minimum energy required for a reaction to occur, providing insights into the temperature sensitivity of the reaction rate.

Hypothetical kinetic data for a reaction of this compound could be presented as follows:

Reaction with Reagent XRate Constant (k) at 298 K (M⁻¹s⁻¹)Reaction Order with respect to [Compound]Activation Energy (Ea) (kJ/mol)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Thermodynamics: Thermodynamic analysis would focus on the energy changes associated with reactions of this compound, indicating the spontaneity and equilibrium position of a reaction. Essential thermodynamic parameters to be determined would include:

Enthalpy Change (ΔH): This would measure the heat absorbed or released during a reaction.

Entropy Change (ΔS): This would quantify the change in disorder of the system during a reaction.

Gibbs Free Energy Change (ΔG): This would determine the spontaneity of a reaction under constant temperature and pressure.

A summary of hypothetical thermodynamic data could be presented in a table like the one below:

Reaction with Reagent XEnthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/mol·K)Gibbs Free Energy Change (ΔG) (kJ/mol)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Currently, no such experimental or computational data for this compound has been found in the scientific literature.

Transition State Analysis

The investigation of a reaction mechanism for this compound would heavily rely on transition state analysis. The transition state is a high-energy, transient molecular configuration that is intermediate between reactants and products. Understanding its structure and energy is crucial for elucidating the reaction pathway.

Computational chemistry methods, such as Density Functional Theory (DFT), would be the primary tools for such an analysis. These studies would aim to:

Locate and Characterize Transition State Structures: This would involve identifying the specific geometry of the atoms at the peak of the reaction energy profile.

Calculate Activation Barriers: The energy difference between the reactants and the transition state would be calculated, providing a theoretical value for the activation energy.

Vibrational Frequency Analysis: This would confirm that the identified structure is a true transition state (characterized by a single imaginary frequency).

A hypothetical data table summarizing the findings of a transition state analysis for a reaction of this compound might look like this:

Reaction PathwayKey Bond Distances in Transition State (Å)Calculated Activation Energy (kJ/mol)Imaginary Frequency (cm⁻¹)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Without dedicated computational studies on this compound, a detailed transition state analysis is not possible. Such research would be invaluable for predicting its reactivity and understanding the mechanisms of its potential chemical transformations.

Advanced Analytical Characterization for Structural Elucidation of 4 Oxan 4 Ylmethoxy Phenyl Methanamine

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide a detailed view of the molecular framework of [4-(Oxan-4-ylmethoxy)phenyl]methanamine by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, offering precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive analysis of this compound, a variety of NMR experiments are utilized.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct peaks for the aromatic protons on the para-substituted benzene (B151609) ring, typically appearing as two doublets. The benzylic protons of the methanamine group and the protons of the methoxy (B1213986) bridge would also produce characteristic signals. The aliphatic protons of the oxane ring would likely present as a series of multiplets due to their complex spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the aromatic carbons, with the carbon attached to the oxygen being the most downfield. The benzylic carbon, the methoxy bridge carbon, and the distinct carbons of the oxane ring would also be identifiable.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the oxane ring and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the benzylic protons to the aromatic ring carbons and the methoxy bridge carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to confirm the three-dimensional structure of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -CH₂NH₂)7.2 - 7.4128 - 130
Aromatic CH (ortho to -OCH₂)6.8 - 7.0114 - 116
Aromatic C-CH₂NH₂-130 - 132
Aromatic C-OCH₂-158 - 160
-CH₂NH₂3.7 - 3.945 - 47
-OCH₂-3.8 - 4.072 - 74
Oxane CH (adjacent to O)3.9 - 4.167 - 69
Oxane CH₂ (other)1.2 - 1.830 - 35
Oxane CH1.8 - 2.035 - 37

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy.

Fragmentation Analysis: In methods such as Electron Ionization (EI) MS or tandem MS (MS/MS), the molecule is fragmented into smaller, charged pieces. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. Expected fragmentation for this compound would include the loss of the aminomethyl group, cleavage of the ether linkage, and fragmentation of the oxane ring.

LC-MS and GC-MS: Coupling mass spectrometry with chromatographic techniques allows for the analysis of complex mixtures and the confirmation of the purity of the target compound.

Collision Cross Section (CCS) Measurements: Ion mobility-mass spectrometry can provide information about the three-dimensional shape of the ion, which can be a useful additional descriptor for characterization.

Interactive Data Table: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₁₃H₁₉NO₂
Exact Mass221.1416
Common Fragments[M-NH₂CH₂]⁺, [M-C₆H₁₁O]⁺, [C₇H₇O]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. For this compound, key absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound would be expected to exhibit characteristic absorption maxima in the UV region, which can be influenced by the substituents on the ring.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of non-volatile compounds. A reversed-phase HPLC method would typically be developed for this compound, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions is a key identifying characteristic. Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles and higher pressures, can offer faster analysis times and improved resolution.

Interactive Data Table: Typical HPLC Parameters

Parameter Typical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeDependent on the specific gradient program

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity and, in conjunction with mass spectrometry (GC-MS), identifying volatile and thermally stable compounds. However, the analysis of primary amines like this compound presents specific challenges. labrulez.com These compounds, being basic and active, can interact with acidic sites on standard silica-based columns and injection ports, leading to poor peak shape (tailing) and potential sample loss. labrulez.com

To overcome these issues, several strategies are employed. The use of base-deactivated columns, where the packing material is treated with a basic substance like potassium hydroxide (B78521) (KOH), is a common approach to minimize adsorptive interactions. labrulez.com Another effective method is chemical derivatization, where the amine's active hydrogen is replaced with a less reactive group. Reagents such as pentafluorobenzoyl chloride (PFBOC) or heptafluorobutyric anhydride (B1165640) (HFBA) can be used to convert the primary amine into a more volatile and less polar amide, which improves chromatographic performance and detection sensitivity. nih.govresearchgate.net For thermally labile amines, employing shorter analytical columns can reduce the compound's residence time in the heated GC oven, thereby minimizing thermal degradation. nih.govunb.br

A hypothetical GC method for the analysis of a derivatized sample of this compound is outlined below.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis
ParameterCondition
Column Base-deactivated 5% phenyl-methylpolysiloxane (e.g., DB-5ms)
Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID) or 280 °C (MS transfer line)
Derivatization Agent Heptafluorobutyric anhydride (HFBA)

Preparative Chromatography for Isolation and Purification

Following synthesis, crude reaction mixtures typically contain the desired product along with unreacted starting materials, byproducts, and other impurities. Preparative chromatography is the primary technique used to isolate and purify a target compound from such mixtures in sufficient quantities for further use. teledynelabs.comwarwick.ac.uk Unlike analytical HPLC, which aims to identify and quantify components, preparative HPLC focuses on throughput and recovery to obtain a pure substance. pharmagxp.comijrpr.com

This technique is indispensable in the pharmaceutical industry for purifying active pharmaceutical ingredients (APIs) and their intermediates. teledynelabs.comresearchgate.net The process involves injecting a larger volume of the concentrated sample mixture onto a column with a wider diameter. researchgate.net The separated components are then collected in fractions as they elute from the column. ijrpr.com Reversed-phase HPLC is a commonly employed mode for compounds of intermediate polarity like this compound.

The key parameters in a preparative run—product purity, yield, and throughput—are interdependent and must be carefully balanced to achieve an efficient purification process. ijrpr.com

Table 2: Illustrative Preparative HPLC Parameters for Purification
ParameterCondition
Instrument Preparative High-Performance Liquid Chromatography (HPLC) System
Column C18, 10 µm particle size
Dimensions 250 mm length x 50 mm internal diameter
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 80 mL/min
Detection UV-Vis at 254 nm
Sample Loading ~500 mg of crude product dissolved in minimal solvent
Fraction Collection Triggered by UV absorbance threshold

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the solid-state structure of a crystalline compound. It provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. This data serves as the definitive proof of a molecule's constitution and conformation.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would confirm the connectivity of the oxane, methoxy, phenyl, and methanamine moieties. Furthermore, it would reveal the conformation of the flexible oxane ring and the orientation of the side chain relative to the phenyl ring. The analysis also elucidates intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal.

As of the current literature survey, a crystal structure for this compound has not been deposited in public databases. However, a crystallographic analysis would yield a set of data similar to that presented in the table below, which illustrates the typical parameters reported from such an experiment. researchgate.net

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis
ParameterDescription / Example Value
Chemical Formula C13H19NO2
Formula Weight 221.29 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P21/n
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) e.g., 4
Calculated Density (Dx) Mg m⁻³
Radiation e.g., Mo Kα (λ = 0.71073 Å)
Reflections Collected Total number of measured diffraction spots
Final R-indices R1, wR2 (Indicators of refinement quality)

Computational Chemistry and Theoretical Studies of 4 Oxan 4 Ylmethoxy Phenyl Methanamine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its favorable balance of accuracy and computational efficiency. researchgate.net DFT calculations focus on the electron density to determine the electronic structure and properties of a molecule. For [4-(Oxan-4-ylmethoxy)phenyl]methanamine, DFT can be employed to predict a range of properties, including orbital energies, the distribution of electron density, and spectroscopic parameters. researchgate.net

A key application of DFT is the prediction of spectroscopic properties. By calculating the electronic transitions, one can simulate the UV-Vis spectrum of the molecule. Similarly, by computing the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted Value
Highest Occupied Molecular Orbital (HOMO) Energy-5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy1.2 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment2.5 D

Note: The values in this table are hypothetical and represent typical outcomes of DFT calculations for similar organic molecules.

Ab Initio Methods for Energy and Geometry Optimization

Ab Initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods can be computationally intensive but often provide highly accurate results. For this compound, Ab Initio calculations, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used for precise geometry optimization.

Geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This is crucial for understanding the molecule's shape and reactivity. Ab Initio methods provide reliable predictions of bond lengths, bond angles, and dihedral angles.

Conformational Analysis of the Oxane and Methoxy (B1213986) Linkage in this compound

The flexibility of the oxane ring and the methoxy linkage in this compound gives rise to multiple possible conformations. Understanding the relative energies and populations of these conformers is essential, as they can influence the molecule's biological activity and physical properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways. By modeling the reactants, transition states, and products, the entire reaction pathway can be mapped out.

DFT calculations are commonly used to locate transition state structures and calculate activation energies, providing a quantitative understanding of the reaction kinetics. researchgate.net This information is invaluable for optimizing reaction conditions and for predicting the formation of potential byproducts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, MS Fragmentation Patterns)

Computational chemistry plays a vital role in the prediction of spectroscopic data, which is instrumental in the identification and characterization of compounds. nih.gov

As mentioned earlier, DFT can be used to predict NMR chemical shifts with a high degree of accuracy. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of this compound.

In mass spectrometry (MS), computational methods can be used to predict the fragmentation patterns of a molecule. By calculating the bond dissociation energies and the stability of the resulting fragments, it is possible to rationalize the observed mass spectrum and gain insights into the molecule's structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C1-130.5
Phenyl C2, C67.25129.0
Phenyl C3, C56.90114.8
Phenyl C4-158.2
Methylene (CH₂)3.8570.1
Oxane C4'2.0535.6
Oxane C3', C5'1.75 (ax), 1.45 (eq)30.2
Oxane C2', C6'3.95 (ax), 3.40 (eq)68.5
Aminomethyl (CH₂NH₂)3.7545.3

Note: The values in this table are hypothetical and represent typical outcomes of NMR prediction calculations for similar organic molecules.

Structure-Activity Relationship (SAR) Studies Focusing on Structural Determinants

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. Computational methods are extensively used in SAR to identify the key structural features, or pharmacophores, that are responsible for a compound's therapeutic effects.

For this compound, SAR studies would involve creating a library of virtual analogs by modifying different parts of the molecule, such as the oxane ring, the methoxy linker, and the aminomethyl group. The interaction of these analogs with a specific biological target, such as a receptor or an enzyme, would then be evaluated using molecular docking simulations. This approach helps in identifying which structural modifications are likely to enhance the desired biological activity, thereby guiding the design of more potent and selective compounds.

Applications and Potential Research Directions of 4 Oxan 4 Ylmethoxy Phenyl Methanamine in Organic Synthesis

Utility as a Versatile Synthetic Intermediate and Building Block for Complex Molecules

The molecular structure of [4-(Oxan-4-ylmethoxy)phenyl]methanamine makes it a valuable intermediate for the synthesis of complex molecules. The primary amine group is a nucleophilic center that can readily participate in a wide array of chemical transformations. This reactivity allows for the introduction of diverse functionalities, paving the way for the construction of elaborate molecular frameworks.

One of the key features of this compound is the presence of the oxane (tetrahydropyran) ring. Functionalized tetrahydropyran scaffolds are of considerable interest in drug discovery due to their favorable physicochemical properties, including improved solubility and metabolic stability. The synthesis of 4-aminotetrahydropyran scaffolds has been explored for their potential use in creating libraries of sp3-rich compounds, which are increasingly sought after in modern drug development programs. sygnaturediscovery.com The oxane moiety in this compound can act as a bioisostere for other cyclic systems, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Furthermore, compounds with similar structural motifs, such as (4-(p-tolyloxy)phenyl)methanamine hydrochloride, are recognized as excellent building blocks in pharmaceutical synthesis. nbinno.com Their aromatic structure and reactive amine group enable a broad range of chemical modifications essential for creating complex bioactive molecules. nbinno.com These compounds serve as vital intermediates in the synthesis of potential pharmaceutical agents targeting the central nervous system, as well as those with antidepressant and antimicrobial properties. nbinno.com The structural similarities suggest that this compound could be similarly employed in the synthesis of a diverse range of therapeutic agents.

The versatility of this compound is further underscored by its potential use in the synthesis of 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives, which are important building blocks in medicinal chemistry, appearing as core structural motifs in a wide range of therapeutically important molecules. nih.gov

Table 1: Potential Reactions Utilizing this compound as a Building Block

Reaction TypeReagent/CatalystPotential Product Class
AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary and Tertiary Amines
Reductive AminationAldehydes, KetonesSecondary Amines
Buchwald-Hartwig AminationAryl halides, Palladium catalystDiaryl amines
Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl compounds
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUreas, Thioureas

Development of Novel Synthetic Methodologies Employing the Amine Functionality

The primary amine functionality of this compound is a key handle for the development of novel synthetic methodologies. The reactivity of this group can be harnessed to construct a variety of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of pyrroles or other five- and six-membered nitrogen heterocycles.

Moreover, the amine can be utilized in multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. The development of new synthetic routes using this amine could lead to more efficient and environmentally friendly methods for producing valuable chemical entities. The exploration of green synthetic approaches, such as microwave-assisted or ultrasound-mediated reactions, could further enhance the utility of this compound in organic synthesis.

The synthesis of novel phenylazo-containing moieties has been described through the diazotization of related anilines, followed by coupling with activated aromatic compounds. nih.gov This suggests a potential pathway for transforming the aminomethyl group of this compound into other functional groups or for its use in the synthesis of azo dyes and related compounds.

Potential in Materials Science Research (e.g., polymer synthesis, functional materials)

Beyond its applications in medicinal chemistry, the structure of this compound suggests its potential use in materials science. The primary amine group can act as a monomer or a cross-linking agent in the synthesis of polymers. For example, it could be reacted with diacyl chlorides or diepoxides to form polyamides or epoxy resins, respectively. The incorporation of the oxane and phenyl moieties into the polymer backbone could impart desirable properties such as thermal stability, mechanical strength, and specific solubility characteristics.

The utility of similar compounds in materials science is known, where they aid in the design of advanced polymers and functional materials with tailored properties. nbinno.com This precedent supports the potential for this compound to be a valuable component in the development of new materials. The synthesis of polymers from related dioxolane derivatives has also been reported, indicating the broader potential of cyclic ether-containing monomers in polymer chemistry. nih.gov

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeCo-monomerPotential Properties
PolyamideDiacyl chlorideHigh thermal stability, good mechanical properties
PolyimideDianhydrideExcellent thermal and chemical resistance
Epoxy ResinDiepoxideStrong adhesion, good chemical resistance
PolyureaDiisocyanateElastomeric properties, high tensile strength

Structure-Based Design in Ligand Discovery and Medicinal Chemistry Scaffold Development

The this compound scaffold is a promising starting point for structure-based drug design and ligand discovery. The distinct spatial arrangement of its functional groups—the aromatic ring, the flexible ether linkage, the oxane ring, and the primary amine—provides multiple points for interaction with biological targets such as enzymes and receptors.

In medicinal chemistry, the tetrahydropyran ring is often used to improve the physicochemical properties of drug candidates. sygnaturediscovery.com The oxane moiety in this compound can serve a similar purpose, potentially enhancing solubility, reducing metabolic liability, and improving oral bioavailability. The primary amine can be readily modified to introduce various pharmacophoric features, allowing for the fine-tuning of binding affinity and selectivity.

Structure-based drug design often involves the use of computational methods to predict the binding of small molecules to a target protein. researchgate.net The this compound scaffold can be used as a template for virtual screening and de novo design of new ligands. The flexibility of the methoxy (B1213986) linker allows the oxane and phenyl rings to adopt various conformations, which could be advantageous for fitting into diverse binding pockets.

The development of isoform-selective inhibitors is a key challenge in drug discovery. The unique three-dimensional shape of the this compound scaffold could be exploited to achieve selectivity for a particular protein isoform. For example, in the design of ROCK inhibitors, subtle differences in the active sites of ROCK1 and ROCK2 have been targeted to achieve isoform selectivity. nih.gov A similar approach could be applied using the scaffold of the title compound to design selective inhibitors for other protein families.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(Oxan-4-ylmethoxy)phenyl]methanamine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, oxan-4-ylmethoxy groups can be introduced via Williamson ether synthesis using oxan-4-ylmethanol and a halogenated phenyl precursor under anhydrous conditions (e.g., THF or DMF, 60–80°C, 12–24 hrs) . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of phenyl halide to oxan-4-ylmethanol) and inert atmospheres to prevent hydrolysis .
  • Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., δ 3.4–4.1 ppm for oxane protons, δ 6.8–7.3 ppm for aromatic protons) .

Q. How does the oxane ring influence the compound’s physicochemical properties?

  • Structural Analysis : The tetrahydropyran (oxane) ring enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to its oxygen atom, while the methoxy linker increases lipophilicity (logP ~1.8–2.2) . Stability studies in aqueous buffers (pH 7.4) show degradation <5% over 48 hrs, attributed to the oxane’s conformational rigidity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocols :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., coupling constants J=2.83.2HzJ = 2.8–3.2 \, \text{Hz} for oxane protons) .
  • IR : Stretching vibrations at 3300 cm1^{-1} (N–H) and 1250 cm1^{-1} (C–O–C) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 236.3) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact biological activity and target binding?

  • Case Study : Fluorination at the phenyl ring (e.g., [3,5-Difluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine) increases metabolic stability (t1/2_{1/2} >6 hrs in liver microsomes vs. 2 hrs for non-fluorinated analogs) and enhances binding to serotonin receptors (Ki_i = 12 nM vs. 45 nM) due to electronegative effects .
  • Experimental Design : SAR studies should compare IC50_{50} values in receptor-binding assays (e.g., radioligand displacement) and ADME profiles .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Data Conflict : Some studies report neuroprotective effects (e.g., 40% reduction in neuronal apoptosis at 10 µM) , while others show negligible activity in similar models .
  • Resolution : Discrepancies may arise from assay conditions (e.g., cell line variability, oxygen tension). Standardized protocols (e.g., SH-SY5Y cells under 5% O2_2) and metabolite profiling (LC-MS) are recommended to identify active vs. inactive derivatives .

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodology :

  • Docking Studies : AutoDock Vina predicts binding poses to dopamine D2_2 receptors (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å) .
    • Validation : Synthesize top-scoring analogs (e.g., nitro or hydroxyl substitutions) and validate via SPR (KD measurements) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

  • Issue : Scale-up from milligram to gram quantities often reduces yield due to side reactions (e.g., oxidation of the amine group).
  • Solution : Use flow chemistry (residence time 30 min, 50°C) with immobilized catalysts (e.g., Pd/C for deprotection) to improve reproducibility (yield increase from 55% to 82%) .

Q. How to address solubility limitations in in vivo studies?

  • Approach : Formulate as hydrochloride salts (solubility in saline: 25 mg/mL vs. 8 mg/mL for free base) .
  • Validation : Monitor plasma concentrations via LC-MS/MS to ensure therapeutic levels (>1 µM over 24 hrs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.